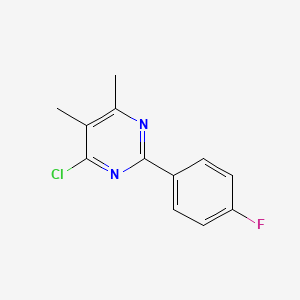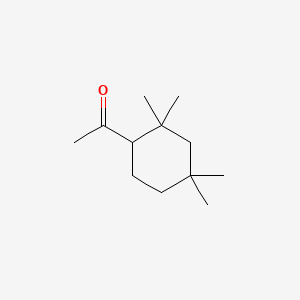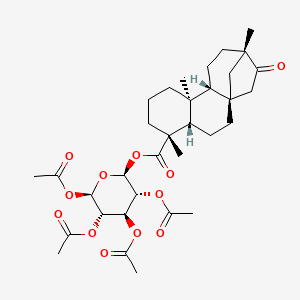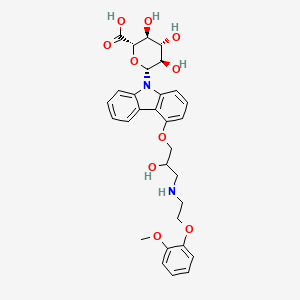![molecular formula C25H31N3O4Si B13430698 2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is commonly used as an intermediate in the synthesis of modified nucleotides and oligonucleotides, particularly in the field of antisense oligonucleotide (ASO) therapeutics.
Preparation Methods
The synthesis of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction yields the desired protected nucleoside after purification by column chromatography.
Chemical Reactions Analysis
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine can undergo various chemical reactions, including:
Deprotection: The TBDPS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Substitution: The nucleoside can participate in nucleophilic substitution reactions, where the cytidine base can be modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in synthetic applications.
Scientific Research Applications
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily used in the synthesis of modified nucleotides and oligonucleotides. These modified nucleotides are crucial in the development of antisense oligonucleotide (ASO) therapeutics, which are designed to bind to specific RNA sequences and modulate gene expression. This compound serves as a building block in the synthesis of phosphorothioate nucleotides, which are more resistant to nuclease degradation and have improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily related to its role as an intermediate in the synthesis of ASOs. These ASOs bind to target RNA sequences through Watson-Crick base pairing, leading to the degradation of the RNA or inhibition of its translation. The TBDPS group protects the nucleoside during synthesis, ensuring that the desired modifications are introduced at specific positions.
Comparison with Similar Compounds
Similar compounds to 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine include other protected nucleosides such as:
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)cytidine: This compound uses a dimethoxytrityl (DMT) group for protection.
2’-Deoxy-5’-O-(tert-butyldimethylsilyl)cytidine: This compound uses a tert-butyldimethylsilyl (TBDMS) group for protection.
The uniqueness of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine lies in its use of the TBDPS group, which provides greater stability and resistance to acidic conditions compared to other protecting groups.
Properties
Molecular Formula |
C25H31N3O4Si |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C25H31N3O4Si/c1-25(2,3)33(18-10-6-4-7-11-18,19-12-8-5-9-13-19)31-17-21-20(29)16-23(32-21)28-15-14-22(26)27-24(28)30/h4-15,20-21,23,29H,16-17H2,1-3H3,(H2,26,27,30)/t20-,21+,23+/m0/s1 |
InChI Key |
JKZFAPFTDSHITQ-QZNHQXDQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
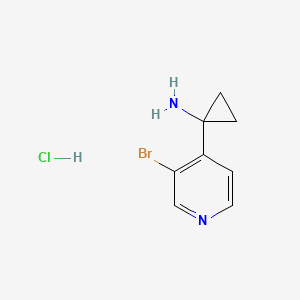
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
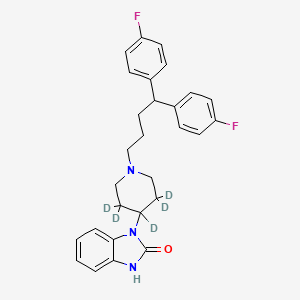
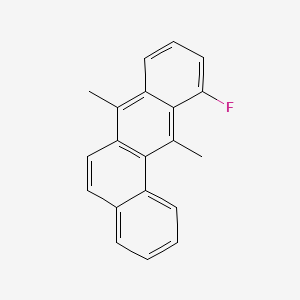
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
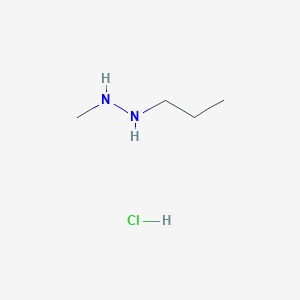
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
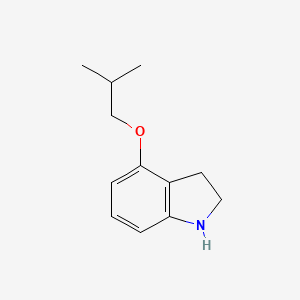
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
